2-(1-Benzhydrylazetidin-2-YL)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzhydrylazetidin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-11-17-12-14-20(17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJKESKUBWKDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CC#N)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603860 | |
| Record name | [1-(Diphenylmethyl)azetidin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92992-32-0 | |
| Record name | [1-(Diphenylmethyl)azetidin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 1 Benzhydrylazetidin 2 Yl Acetonitrile and Its Precursors/derivatives
Reactivity of the Azetidine (B1206935) Ring System
The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled ring-opening reactions under specific conditions, making azetidines valuable synthetic intermediates. rsc.orgnih.gov The presence of substituents, such as the benzhydryl group on the nitrogen and the cyanomethyl group at the C2 position, significantly influences the regioselectivity of these reactions. magtech.com.cn
Nucleophilic Ring-Opening Reactions and their Synthetic Utility
Nucleophilic ring-opening is a primary reaction pathway for azetidines and their activated derivatives, azetidinium salts. magtech.com.cngoogle.com These reactions typically require activation by Lewis acids or quaternization of the ring nitrogen to proceed efficiently. magtech.com.cn The regioselectivity of the nucleophilic attack is controlled by a combination of electronic and steric effects. magtech.com.cn
For 2-substituted azetidines like the title compound, the presence of an electron-withdrawing group such as a cyano group at the C2 position directs nucleophilic attack to this carbon. magtech.com.cn The cyano group can stabilize the transition state through conjugation, facilitating the cleavage of the C2-N bond. magtech.com.cn Studies on related 2-arylazetidinium salts have shown that nucleophiles, including halides, readily attack the C2 position to yield γ-amino alkyl halides. researchgate.net This regioselective cleavage provides a reliable method for synthesizing functionalized γ-aminobutyronitrile derivatives, which are valuable building blocks in medicinal chemistry.
Table 1: Examples of Nucleophilic Ring-Opening of Azetidine Derivatives
| Azetidine Derivative | Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Arylazetidinium Salts | Tetrabutylammonium (B224687) Halides | γ-Halo-γ-aryl-aminobutyric Acid Esters | researchgate.net |
| 1,1-Dibenzyl-3-methylazetidinium Bromide | Bromide in Acetonitrile (B52724) | Ring-opened amino alcohol derivatives | google.com |
The synthetic utility of these reactions is significant, offering a pathway to complex acyclic amines from cyclic precursors. The predictability of the ring-opening position based on the electronic nature of the substituents makes this a powerful tool in targeted synthesis. magtech.com.cn
Rearrangement Reactions of Strained Azetidines
The strain within the azetidine ring can be harnessed to drive rearrangement reactions, leading to the formation of larger, more complex heterocyclic structures. magtech.com.cnchemrxiv.org One notable example is the Stevens rearrangement, which can occur under basic conditions. magtech.com.cn
More recent studies have focused on the rearrangement of ylides derived from related three-membered rings (aziridines) to form four- and six-membered rings. chemrxiv.org For instance, the reaction of methyleneaziridines with vinyl diazoesters, catalyzed by rhodium complexes, can generate an aziridinium (B1262131) ylide intermediate. This intermediate can undergo a magtech.com.cncymitquimica.com-sigmatropic rearrangement (a form of ring expansion) to furnish an azetidine, or a cymitquimica.comnih.gov-sigmatropic rearrangement to yield a dehydropiperidine. chemrxiv.org The selectivity between these pathways can be tuned by the choice of catalyst and substituents. chemrxiv.org While this example builds an azetidine rather than rearranging a pre-existing one, it highlights the dynamic behavior of strained nitrogen heterocycles.
Another type of rearrangement involves the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of exocyclic alkylidene carbenes to form highly strained cyclic alkynes. nih.gov While not a direct rearrangement of the azetidine ring itself, this type of transformation is relevant to the broader chemistry of strained cyclic systems.
Electrophilic Ring Opening Pathways
While less common than nucleophilic ring-opening, electrophilic pathways can also cleave the azetidine ring. These reactions typically involve protonation or reaction with a strong electrophile at the nitrogen atom, followed by cleavage of a carbon-nitrogen bond. ambeed.com For example, heating azetidine with concentrated hydrochloric acid can induce ring-opening. ambeed.com
Transformations Involving the Acetonitrile Group
The acetonitrile moiety (–CH₂CN) is a versatile functional group that can undergo a variety of chemical transformations. mdpi.com Its reactivity is centered on the acidity of the α-carbon and the ability of the nitrile group to be converted into other functionalities. mdpi.comutdallas.edu
Reactions at the Alpha-Carbon of the Nitrile (e.g., Alkylation, Condensation)
The hydrogen atoms on the carbon adjacent (alpha) to the nitrile group are acidic and can be removed by a suitable base to form a carbanion (an enolate equivalent). utdallas.edulibretexts.orglibretexts.org This nucleophilic carbanion can then react with various electrophiles.
Studies on analogous heteroaromatic acetonitriles, such as 2-pyridylacetonitrile, demonstrate this reactivity. nih.govsemanticscholar.org The active methylene (B1212753) group in these compounds readily couples with electrophiles like aromatic diazonium salts to yield arylhydrazone derivatives. nih.govsemanticscholar.org It can also undergo condensation reactions. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields an enaminonitrile, which is a versatile intermediate for synthesizing other heterocyclic systems. nih.govsemanticscholar.org
Table 2: Representative Reactions at the Alpha-Carbon of Acetonitriles
| Acetonitrile Derivative | Reagent/Electrophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Pyridylacetonitrile | Aromatic Diazonium Salts | Coupling | Arylhydrazones | nih.govsemanticscholar.org |
| 2-Pyridylacetonitrile | Dimethylformamide Dimethyl Acetal (DMFDMA) | Condensation | Enaminonitrile | nih.govsemanticscholar.org |
| General Carbonyls/Nitriles | Base, then Alkyl Halide | Alkylation | α-Alkylated product | libretexts.orglibretexts.org |
These reactions, including alkylations and condensations, allow for the elaboration of the side chain at the C2 position of the azetidine ring, providing a powerful method for carbon-carbon bond formation and molecular diversification. libretexts.orglibretexts.org
Utility of the Nitrile as a Precursor for Other Functional Groups (e.g., Amines, Carboxylic Acids)
The nitrile group is a valuable synthetic precursor that can be transformed into several other important functional groups, most notably primary amines and carboxylic acids. mdpi.com
Reduction to Amines: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (–CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation converts the 2-(cyanomethyl)azetidine into a 2-(2-aminoethyl)azetidine derivative, introducing a basic amino group that can be used for further functionalization.
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids (–COOH). This reaction would convert 2-(1-Benzhydrylazetidin-2-YL)acetonitrile into 2-(1-Benzhydrylazetidin-2-YL)acetic acid. This introduces an acidic functional group, which is a key component in many biologically active molecules and a versatile handle for forming amides and esters. khanacademy.org
Acylation and Cyclization: Acetonitrile itself can act as an acylating agent under certain conditions. For example, it can be used for the N-acetylation of amines when activated by a catalyst. mdpi.com Furthermore, the nitrile group can participate in cyclization reactions. As seen with 2-pyridylacetonitrile, after condensation to an enaminonitrile, reaction with hydrazine (B178648) can form a pyrazole (B372694) ring, demonstrating the nitrile's utility in constructing new heterocyclic systems. nih.govsemanticscholar.org
Reactivity of the Benzhydryl Moiety and its Influence on Azetidine Chemistry
Cleavage Reactions of the Benzhydryl Group
The removal of the N-benzhydryl group, a deprotection step, is a key transformation to liberate the secondary amine of the azetidine ring for further functionalization. Several methods have been developed for the cleavage of N-benzhydryl groups from nitrogen-containing heterocycles, including azetidines and structurally related β-lactams (azetidin-2-ones). These methods often exploit the relative stability of the diphenylmethyl carbocation or radical.
One of the most common and effective methods for N-debenzhydrylation is catalytic transfer hydrogenation . This technique offers a milder alternative to direct hydrogenation with hydrogen gas. In this process, a hydrogen donor, such as 2-propanol or formic acid, is used in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction proceeds by the transfer of hydrogen from the donor molecule to the benzhydryl group, leading to its cleavage and the formation of diphenylmethane, with the azetidine nitrogen being reduced to a secondary amine. This method is valued for its selectivity, as it can often be performed without affecting other functional groups in the molecule. researchgate.net
Oxidative cleavage presents another strategy for the removal of the benzhydryl group. For instance, treatment with ozone can selectively oxidize the benzhydryl group. researchgate.netmsu.edu This method has been shown to be effective for N-benzhydryl aziridine-2-carboxylates, where ozonolysis leads to the formation of an intermediate that, upon workup, yields the free N-H aziridine (B145994). researchgate.netmsu.edu While direct studies on this compound are not prevalent, the principles from related aziridine chemistry suggest its potential applicability.
A different oxidative approach involves the use of N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation. lookchem.comresearchgate.net This method was successfully applied to the deprotection of N-benzhydryl-2-azetidinones. The reaction is believed to proceed through a radical mechanism, forming an N-benzhydrol intermediate which can then be hydrolyzed under acidic conditions to yield the deprotected β-lactam and benzophenone. lookchem.comresearchgate.net
The following table summarizes various debenzhydrylation methods applicable to azetidine and related heterocycles:
| Method | Reagents and Conditions | Substrate Type | Products | Reference |
| Catalytic Transfer Hydrogenation | Pd/C, 2-propanol | O-benzyl derivatives | Cleaved benzyl (B1604629) group | researchgate.net |
| Ozonolysis | O3, CH2Cl2, -78°C; then NaBH4, MeOH | N-Benzhydryl aziridine-2-carboxylates | N-H aziridine, Diphenylmethane | researchgate.netmsu.edu |
| Oxidative Halogenation/Hydrolysis | NBS, Br2 (cat.), light, CH2Cl2/H2O; then p-TsOH, acetone (B3395972)/H2O | N-Benzhydryl-2-azetidinones | N-H azetidinone, Benzophenone | lookchem.comresearchgate.net |
Impact on Azetidine Ring Reactivity and Stability
The four-membered azetidine ring possesses inherent ring strain, estimated to be around 25.4 kcal/mol, which is a driving force for its reactivity. rsc.org This strain is intermediate between that of the more reactive aziridines and the less strained pyrrolidines. rsc.org The nature of the substituent on the nitrogen atom plays a crucial role in modulating the stability and reactivity of the azetidine ring. rsc.org
The large steric bulk of the N-benzhydryl group in this compound has a significant stabilizing effect on the azetidine ring. This steric hindrance can shield the ring from nucleophilic attack, thereby preventing undesired ring-opening reactions. For instance, studies on related N-substituted azetidines have shown that bulky N-substituents can enhance the chemical stability of the molecule, particularly under acidic conditions where protonation of the nitrogen can activate the ring towards decomposition. nih.gov
An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated at this time.
Despite a comprehensive search for detailed research findings and specific spectroscopic data, no publicly available scientific literature, patents, or database entries containing the required experimental information for this particular compound could be located. The generation of a scientifically accurate and detailed article as per the requested outline requires access to experimental data from ¹H NMR, ¹³C NMR, ¹⁵N NMR, two-dimensional NMR, mass spectrometry, and infrared spectroscopy for this compound.
Without this foundational data, it is not possible to provide a factual and authoritative analysis of its structural elucidation. Information on related but distinct chemical structures is available but does not suffice for the specific requirements of this request.
Advanced Spectroscopic and Structural Elucidation Methodologies
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map allows for the precise placement of each atom in the crystal lattice.
Single Crystal X-ray Diffraction Analysis
The analysis of a single crystal of 2-(1-Benzhydrylazetidin-2-YL)acetonitrile would yield a wealth of structural information. This would include the determination of the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.
Hypothetical Data Table for this compound:
Since no experimental data is available, the following table is presented as a template of the crystallographic parameters that would be determined from a single crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Empirical formula | C18H18N2 |
| Formula weight | 262.35 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| θ range for data collection (°) | Value |
| Index ranges | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| R(int) | Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | Value |
| R indices (all data) | Value |
| Absolute structure parameter | Value |
From such data, a detailed analysis of the molecular geometry could be performed. This would involve the precise measurement of all bond lengths and angles within the molecule. For instance, the puckering of the four-membered azetidine (B1206935) ring, the orientation of the bulky benzhydryl group relative to the azetidine ring, and the conformation of the acetonitrile (B52724) side chain would be definitively established.
Furthermore, the analysis would reveal the intermolecular interactions present in the solid state. These interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings of the benzhydryl group, are critical in determining the packing of the molecules in the crystal and influence physical properties such as melting point and solubility.
The determination of the absolute stereochemistry of the chiral center at the C2 position of the azetidine ring would be a crucial outcome of the X-ray diffraction analysis, typically achieved through the measurement of anomalous dispersion effects. This would unambiguously assign the (R) or (S) configuration to the stereocenter.
Applications As Key Intermediates and Building Blocks in Complex Organic Synthesis
Role of Azetidine-Nitrile Scaffolds in Target-Oriented Synthesis
Target-oriented synthesis aims at the efficient and strategic construction of a specific, often complex, target molecule. In this context, the azetidine-nitrile scaffold, exemplified by compounds like 2-(1-benzhydrylazetidin-2-yl)acetonitrile, offers a unique combination of structural rigidity and chemical reactivity. Azetidines are recognized as important motifs in medicinal chemistry, capable of imparting favorable pharmacokinetic properties to drug candidates. researchgate.net The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, makes it susceptible to selective ring-opening reactions, providing a pathway to more complex acyclic or larger heterocyclic structures. rsc.org
The nitrile group further enhances the synthetic utility of this scaffold. It can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, thereby serving as a versatile handle for molecular diversification. This dual functionality of the azetidine ring and the nitrile group allows for the creation of diverse molecular architectures from a common precursor, a key principle in the development of focused compound libraries for drug discovery. wikipedia.org
Precursors for Pharmaceutical Intermediates (e.g., Baricitinib)
One of the most significant applications of azetidine-acetonitrile derivatives is in the synthesis of pharmaceutical agents. A prominent example is their role as key intermediates in the preparation of Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The core of Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety.
Building Blocks for Diverse Heterocyclic Compounds
The azetidine-nitrile scaffold is a versatile building block for the synthesis of a wide array of diverse heterocyclic compounds. The reactivity of both the azetidine ring and the nitrile group can be harnessed to construct more complex molecular architectures, including fused, bridged, and spirocyclic ring systems. rsc.org
The strained nature of the azetidine ring allows for ring-opening and ring-expansion reactions, providing access to larger nitrogen-containing heterocycles like pyrrolidines and piperidines. medwinpublishers.com The nitrile group, on the other hand, can participate in various cyclization reactions. For example, the methylene (B1212753) group adjacent to the nitrile is activated and can be a site for electrophilic attack, a reactivity that has been utilized in the synthesis of various functionally substituted azoles and condensed azoles. jmchemsci.com This reactivity allows for the construction of diverse heterocyclic systems appended to the azetidine core. The ability to generate a wide variety of molecular scaffolds from a single, densely functionalized starting material is a significant advantage in medicinal chemistry and drug discovery. rsc.org
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. While there is no specific literature detailing the use of this compound in MCRs, the broader class of azetidine derivatives has shown utility in such transformations. The unique reactivity of the azetidine scaffold suggests its potential as a valuable component in various MCRs.
For instance, azetidine-2-carboxyaldehydes have been successfully employed in the Passerini reaction, an isocyanide-based MCR, to produce polyfunctionalized derivatives in a diastereoselective manner. researchgate.netnih.gov These products can then be further cyclized to yield chiral bridged bicyclic nitrogen heterocycles. Similarly, post-Ugi cyclization approaches have been developed for the synthesis of azetidine derivatives, demonstrating the compatibility of the azetidine motif with this prominent MCR. researchgate.netresearchgate.net
The nitrile functionality in this compound also opens up possibilities for its participation in MCRs. Nitriles are known to be involved in various MCRs, such as the Strecker reaction for the synthesis of α-amino nitriles. nih.gov The combination of the strained azetidine ring and the reactive nitrile group within the same molecule presents an intriguing platform for the development of novel MCRs to generate structurally diverse and complex heterocyclic compounds.
Future Perspectives and Emerging Research Avenues for 2 1 Benzhydrylazetidin 2 Yl Acetonitrile Chemistry
Development of Novel and Sustainable Synthetic Routes to Azetidine-Nitriles
The development of efficient and environmentally benign methods for constructing the azetidine (B1206935) ring system is a cornerstone of future research. Traditional approaches often require harsh reaction conditions or the use of hazardous reagents. nih.gov Consequently, there is a strong emphasis on creating novel and sustainable synthetic routes.
Green chemistry principles are increasingly being applied to the synthesis of azetidines and other nitrogen-containing heterocycles. mdpi.com This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and the development of catalytic, atom-economical reactions. nih.gov For instance, researchers have developed a flow-batch approach for the synthesis of highly functionalized NH-aziridines from vinyl azides using CPME as a sustainable solvent. nih.gov Such methodologies could be adapted for the synthesis of azetidine-nitriles.
Recent advancements in synthetic strategies for azetidines include:
Intramolecular C-H amination: Palladium-catalyzed intramolecular γ-C(sp3)–H amination offers a direct route to functionalized azetidines. rsc.org
Photocycloadditions: Visible-light-mediated aza Paternò-Büchi reactions provide a powerful tool for the synthesis of azetidines from imines and alkenes. rsc.orgresearchgate.net
Ring expansion and contraction: The transformation of three-membered rings (aziridines) or the contraction of five-membered rings can provide access to the azetidine core. magtech.com.cn
Intramolecular aminolysis of epoxides: Lanthanide(III) triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines presents a regioselective pathway to azetidines. frontiersin.org
A promising strategy for the synthesis of functionalized azetidines involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.gov This method has been successfully employed to create new heterocyclic amino acid derivatives and could be adapted for the synthesis of azetidine-nitriles. nih.gov
The following table summarizes various modern synthetic approaches to azetidines:
| Synthetic Strategy | Key Features | Potential for Azetidine-Nitrile Synthesis | References |
| Intramolecular C-H Amination | Palladium-catalyzed, direct functionalization | High, allows for introduction of nitrile-containing side chains | rsc.org |
| Aza Paternò-Büchi Reaction | Visible-light mediated, [2+2] cycloaddition | Moderate, depends on the stability of nitrile-containing imines | rsc.orgresearchgate.net |
| Ring Expansion/Contraction | Utilizes strained ring precursors | High, offers alternative pathways to the azetidine core | magtech.com.cn |
| Intramolecular Aminolysis | Lanthanide-catalyzed, regioselective | High, compatible with various functional groups | frontiersin.org |
| Aza-Michael Addition | Base-catalyzed, forms C-N bonds | High, directly applicable to nitrile-containing precursors | nih.gov |
These emerging synthetic methods, with their focus on efficiency, selectivity, and sustainability, will undoubtedly facilitate the discovery and development of new azetidine-nitrile compounds with diverse applications.
Exploration of Unconventional Reactivity Profiles of the Azetidine Ring and Nitrile Moiety
The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a key driver of its reactivity. rsc.org This strain, while rendering the ring more stable and easier to handle than aziridines, provides a thermodynamic driving force for ring-opening reactions. rsc.orgrsc.org Future research will focus on harnessing this strain to explore unconventional reactivity profiles, moving beyond traditional nucleophilic substitution and reduction reactions.
One area of interest is the strain-release functionalization of azetidines. This can involve the cleavage of the C-N or C-C bonds of the ring to generate linear or larger cyclic structures. The reactivity of azetidines is significantly influenced by the substituents on both the nitrogen and carbon atoms of the ring. rsc.org For instance, the presence of an electron-withdrawing group at the C2 position, such as a nitrile group, can influence the regioselectivity of ring-opening reactions.
The nitrile moiety itself offers a rich landscape for chemical transformations. While its reduction to an amine or hydrolysis to a carboxylic acid are common transformations, future research will likely explore more unconventional reactions. This could include:
Cycloaddition reactions: The nitrile group can participate in [3+2] cycloadditions with various dipoles to form five-membered heterocyclic rings.
Metal-catalyzed transformations: Transition metal catalysts can be used to activate the C≡N triple bond for a variety of additions and coupling reactions.
Radical reactions: The generation of α-cyano radicals can lead to novel C-C bond formations.
The interplay between the reactivity of the azetidine ring and the nitrile group is a particularly exciting area for exploration. For example, a reaction could be designed where an initial transformation of the nitrile group triggers a subsequent ring-opening or rearrangement of the azetidine ring, leading to complex molecular architectures in a single step.
The dynamic behavior of azetidines, including nitrogen inversion and the stereochemical lability of lithiated intermediates, presents both challenges and opportunities. mdpi.comresearchgate.net Understanding and controlling these dynamic processes will be crucial for developing highly stereoselective transformations. mdpi.com
Integration with Flow Chemistry and Automated Synthesis for Scalability
To translate the laboratory-scale synthesis of 2-(1-Benzhydrylazetidin-2-YL)acetonitrile and related compounds to industrial production, scalability is a critical consideration. Flow chemistry and automated synthesis are powerful enabling technologies that offer significant advantages over traditional batch processing in this regard. nih.govacs.org
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several key benefits:
Enhanced safety: The small reaction volumes and excellent heat transfer in microreactors allow for the safe handling of highly reactive intermediates and exothermic reactions. nih.govacs.org
Improved reproducibility and control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality. syrris.com
Increased efficiency and throughput: Continuous processing can significantly reduce reaction times and increase productivity. acs.orgnih.gov
Facilitated scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which is generally more straightforward than scaling up a batch reaction. thieme-connect.com
The integration of flow chemistry has already shown promise in the synthesis of azetidine derivatives. For example, continuous flow methods have been developed for the synthesis of azetidinium salts and for the generation and functionalization of lithiated azetidines and azetines. nih.govacs.org A photochemical method for the synthesis of alkyl azetidines has also been shown to be compatible with flow chemistry, enabling gram-scale synthesis. thieme-connect.com
Automated synthesis platforms can be combined with flow chemistry to further streamline the synthesis and optimization of azetidine-nitriles. syrris.combeilstein-journals.org These systems can automatically vary reaction parameters, screen different reagents, and analyze the reaction output in real-time, significantly accelerating the discovery and development of new synthetic routes. researchgate.netnih.gov
The following table highlights the advantages of flow chemistry for the synthesis of azetidine-nitriles:
| Parameter | Batch Chemistry | Flow Chemistry | References |
| Safety | Potential for thermal runaways, handling of hazardous reagents can be challenging. | Enhanced heat and mass transfer, smaller reaction volumes improve safety. | nih.govacs.org |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scale-up by extending run time or parallelization. | thieme-connect.com |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. | syrris.com |
| Efficiency | Longer reaction times, often requires isolation of intermediates. | Reduced reaction times, potential for telescoping multiple steps. | acs.orgnih.gov |
The adoption of flow chemistry and automation will be instrumental in making the synthesis of complex azetidine-nitriles more efficient, safer, and scalable.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes in Azetidine Chemistry
A deep understanding of the structure, dynamics, and reactivity of azetidine derivatives requires the application of advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are routinely used for characterization, more sophisticated methods are needed to probe the dynamic processes inherent in azetidine chemistry. utq.edu.iqjmchemsci.comresearchgate.netbceln.caresearchgate.net
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational changes and inversion barriers in azetidines. acs.org For example, DNMR has been used to investigate the barrier to pyramidal inversion at the nitrogen atom in azetidine itself. acs.org This technique can provide valuable information on the energy barriers associated with ring puckering and nitrogen inversion in substituted azetidines like this compound, which can in turn influence their reactivity.
In situ spectroscopic techniques , such as in situ FT-IR and Raman spectroscopy, are becoming increasingly important for monitoring reactions in real-time. These techniques can provide mechanistic insights by identifying reactive intermediates and tracking the concentration of reactants and products throughout the course of a reaction. mdpi.com For instance, in situ FT-IR has been used to study the lithiation of azetidines, providing evidence for the dynamic nature of the lithiated species. researchgate.net
Tandem mass spectrometry (MS/MS) techniques, particularly with soft ionization methods like electrospray ionization (ESI) and chemical ionization (CI), are invaluable for elucidating the fragmentation pathways of azetidine derivatives. nih.gov This information can be used to confirm the structure of newly synthesized compounds and to identify unknown byproducts. Acetonitrile (B52724) chemical ionization, for example, can be used to locate double bonds in molecules, a technique that could potentially be adapted to probe the structure of complex azetidine derivatives. nih.gov
The combination of different spectroscopic methods with computational chemistry provides a powerful approach for understanding the complex behavior of azetidines. mdpi.comnih.gov Density functional theory (DFT) calculations, for example, can be used to model reaction pathways, predict spectroscopic properties, and rationalize experimental observations. mdpi.com
The following table outlines advanced spectroscopic techniques and their applications in azetidine chemistry:
| Technique | Application | Information Gained | References |
| Dynamic NMR (DNMR) | Studying conformational dynamics and inversion barriers. | Energy barriers for ring puckering and nitrogen inversion. | acs.org |
| In situ FT-IR/Raman | Real-time reaction monitoring. | Identification of reactive intermediates, reaction kinetics. | mdpi.comresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and fragmentation analysis. | Confirmation of molecular structure, identification of byproducts. | nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural analysis. | Connectivity of atoms within the molecule. | researchgate.net |
The continued development and application of these advanced spectroscopic techniques will be crucial for gaining a deeper understanding of the fundamental properties of this compound and for guiding the design of new and improved synthetic strategies and applications.
Q & A
Q. What are the optimal synthetic routes for 2-(1-Benzhydrylazetidin-2-YL)acetonitrile, and how can reaction efficiency be improved?
Methodological Answer: The synthesis of this compound can be optimized through a multi-step approach:
- Step 1 : Start with a condensation reaction between benzhydrylamine and a substituted azetidine precursor. Use catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to enhance ring closure .
- Step 2 : Introduce the acetonitrile moiety via nucleophilic substitution or cyanoethylation. Monitor reaction progress using TLC and intermediate characterization via / NMR .
- Step 3 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to reduce side products. Purify via column chromatography with ethyl acetate/hexane gradients .
Q. Key Parameters for Optimization
| Parameter | Optimal Range | Characterization Tool |
|---|---|---|
| Catalyst | ZnCl₂ (0.5–1.0 eq) | NMR |
| Reaction Temp | 70°C ± 5°C | HPLC-MS |
| Purification | SiO₂, 3:1 hexane:EtOAc | Melting Point Analysis |
Q. How is the structural characterization of this compound performed using crystallographic methods?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality (Rint < 0.05) .
- Structure Solution : Employ SHELXD for phase determination via direct methods. Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
- Chirality Verification : Apply Flack’s x parameter to confirm absolute configuration, avoiding false positives from near-centrosymmetric structures .
Q. Crystallographic Workflow
| Step | Software/Tool | Critical Metrics |
|---|---|---|
| Data Integration | SAINT | Completeness > 95% |
| Refinement | SHELXL | R1 < 0.05, wR2 < 0.12 |
| Validation | PLATON | No missed symmetry |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods with face velocity ≥ 0.5 m/s to limit inhalation exposure .
- Personal Protective Equipment (PPE) :
- NIOSH-approved N95 respirators for dust/particulates .
- Butyl rubber gloves (tested via ASTM F739) and chemical-resistant lab coats .
- Emergency Procedures : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for 15+ minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, particularly for enantiomeric purity assessment?
Methodological Answer: Discrepancies in chirality assignments often arise from pseudo-centrosymmetric packing. Mitigation strategies include:
- Parameter Selection : Use Flack’s x instead of Rogers’ η, as x is less prone to overprecision in near-symmetric structures .
- Twin Refinement : Apply the TWIN/BASF command in SHELXL for datasets with suspected twinning .
- Complementary Data : Validate with circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column, hexane:IPA eluent) .
Q. What methodologies assess the stereochemical impact on the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Kinetic Studies : Compare reaction rates of enantiopure vs. racemic forms under standardized conditions (e.g., SN2 with KCN in DMSO). Monitor via NMR if fluorinated substrates are used .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and steric effects of the benzhydryl group .
- Stereochemical Trapping : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate diastereomers and analyze by X-ray .
Q. How can researchers design toxicity studies for this compound using in vitro models?
Methodological Answer:
- Cytotoxicity Assays : Expose HepG2 cells to 0.1–100 µM concentrations for 48h. Measure viability via MTT assay (λ = 570 nm) and compare to positive controls (e.g., cisplatin) .
- Genotoxicity Screening : Perform Ames tests (TA98 strain ± S9 metabolic activation) to assess mutagenic potential .
- Predictive Modeling : Use QSAR tools like Toxtree or OECD Toolbox to estimate LD50 and prioritize in vivo testing .
Q. What advanced analytical techniques improve purity assessment and impurity profiling?
Methodological Answer:
- Hyphenated Techniques : LC-MS/MS (ESI+ mode) with a C18 column (1.7 µm, 2.1 × 50 mm) to detect trace impurities (<0.1%) .
- MicroED : Resolve microcrystalline samples (<1 µm) for structures where traditional XRD fails .
- Isotopic Labeling : Synthesize -labeled analogs to track degradation pathways via NMR .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
